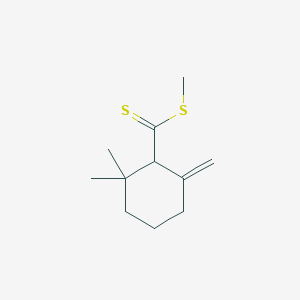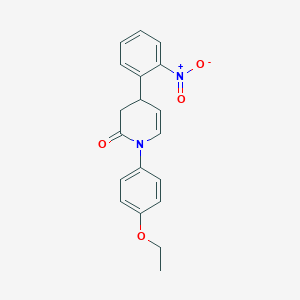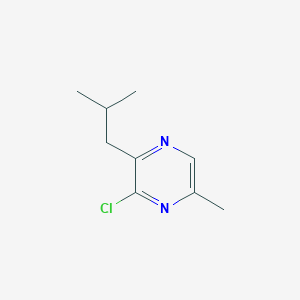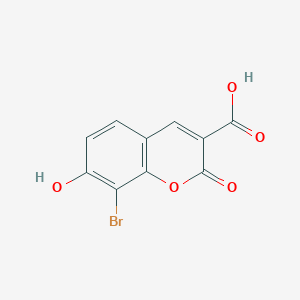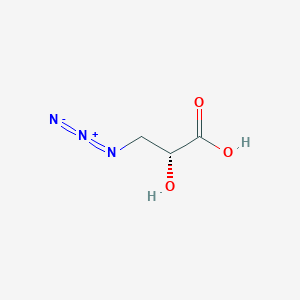
(R)-3-azido-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Hydroxy-3-azidopropionic acid is a chiral compound with significant interest in organic chemistry and biochemistry due to its unique structure and reactivity. This compound features a hydroxyl group, an azido group, and a carboxylic acid group attached to a three-carbon backbone, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-azidopropionic acid typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as ®-2,3-dihydroxypropionic acid.
Azidation: The hydroxyl group at the 3-position is converted to an azido group using reagents like sodium azide (NaN₃) under suitable conditions, such as in the presence of a catalyst or under specific temperature and pH conditions.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired ®-2-Hydroxy-3-azidopropionic acid in high purity.
Industrial Production Methods
Industrial production of ®-2-Hydroxy-3-azidopropionic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Hydroxy-3-azidopropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of ®-2-oxo-3-azidopropionic acid.
Reduction: Formation of ®-2-hydroxy-3-aminopropionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-Hydroxy-3-azidopropionic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of ®-2-Hydroxy-3-azidopropionic acid involves its interaction with various molecular targets and pathways:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes, which is useful in bioconjugation and drug development.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Hydroxy-3-aminopropionic acid: Similar structure but with an amine group instead of an azido group.
®-2,3-Dihydroxypropionic acid: Lacks the azido group, featuring two hydroxyl groups instead.
Uniqueness
®-2-Hydroxy-3-azidopropionic acid is unique due to the presence of both a hydroxyl and an azido group, providing a versatile platform for various chemical modifications and applications. Its chiral nature also adds to its significance in stereoselective synthesis and research.
Propriétés
Numéro CAS |
111651-48-0 |
|---|---|
Formule moléculaire |
C3H5N3O3 |
Poids moléculaire |
131.09 g/mol |
Nom IUPAC |
(2R)-3-azido-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m1/s1 |
Clé InChI |
NEYYWZWMFRJFDX-UWTATZPHSA-N |
SMILES isomérique |
C([C@H](C(=O)O)O)N=[N+]=[N-] |
SMILES canonique |
C(C(C(=O)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)

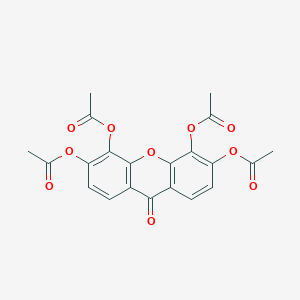
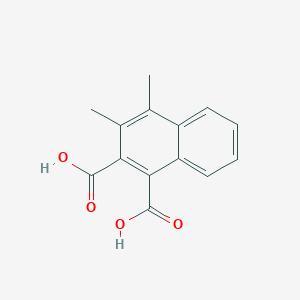
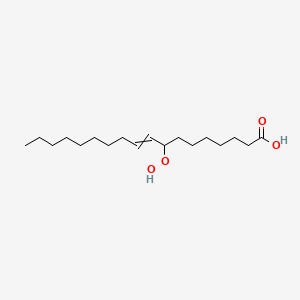
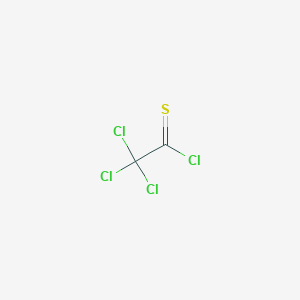
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
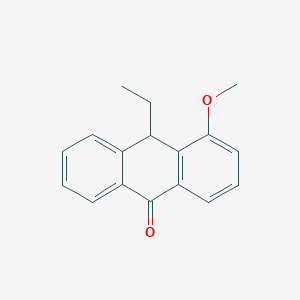
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
